7-叠氮基-1-庚醇

描述

Synthesis Analysis

The synthesis of 7-Azido-1-heptanol or similar compounds often involves nucleophilic substitution reactions . For instance, 1-ethyl-6,7,8-trifluoroquinolone can be directly substituted with sodium azide to produce a 7-azido-fluoroquinolone . This intermediate is highly reactive and can be easily reduced to the corresponding 7-amino-1-ethyl-6,8-difluroquinolone .Molecular Structure Analysis

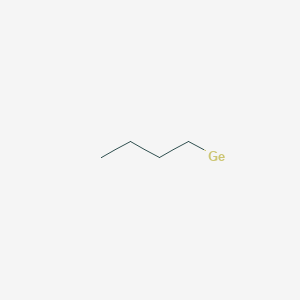

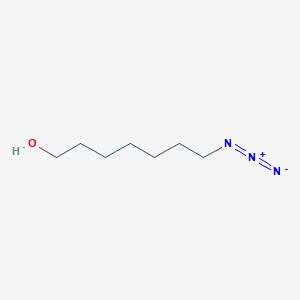

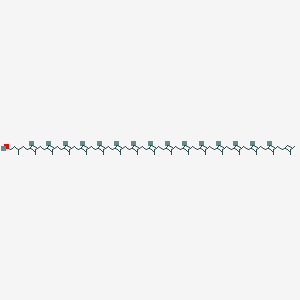

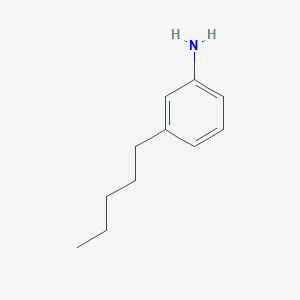

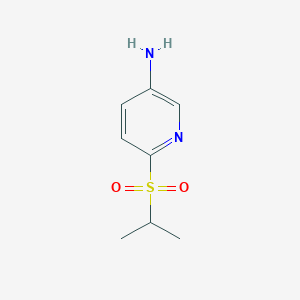

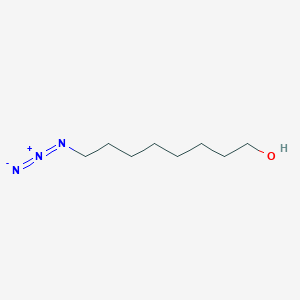

The molecular structure of 7-Azido-1-heptanol consists of a seven-carbon chain with an azido group (-N3) and a hydroxyl group (-OH) attached. It is structurally similar to 1-heptanol, which is a clear colorless liquid that is slightly soluble in water but miscible with ether and ethanol .科学研究应用

催化氧化和化学工业应用

环己烯可控和选择性催化氧化的最新进展:本研究讨论了环己烯可控氧化反应的重要性,这可以产生具有不同氧化态和官能团的各种产物。此类产品广泛用于化工行业,表明研究 7-叠氮基-1-庚醇等化合物通过选择性催化过程合成工业上有价值的中间体的潜在相关性 (Cao et al., 2018)。

抗氧化活性分析

用于确定抗氧化活性的分析方法:本综述全面概述了用于确定不同物质中抗氧化活性的各种分析方法。鉴于 7-叠氮基-1-庚醇有可能参与产生或与抗氧化剂相互作用的反应,因此了解这些分析方法可能与研究其性质或应用的研究人员相关 (Munteanu & Apetrei, 2021)。

抗癌和治疗研究

肾脏疾病和抗癌活性中的血管紧张素-(1-7):对血管紧张素-(1-7) 的研究探索了其作为一种具有潜在治疗应用的生物活性七肽在肾脏疾病和抗癌活性中的作用。像这样的研究突显了人们对小肽和相关化合物及其治疗潜力的兴趣日益浓厚,提出了一个框架,其中可以探索 7-叠氮基-1-庚醇的生物或药用应用 (Zimmerman & Burns, 2012); (Gallagher et al., 2014)。

环境应用

从废水中去除合成纺织染料:这篇批判性综述讨论了从废水中去除偶氮染料的技术,突出了化学和生物方法在环境修复中的重要性。对 7-叠氮基-1-庚醇等化合物的研究可以与此类研究交叉,特别是如果该化合物或其衍生物在环境科学或污染控制中具有应用 (Singh & Arora, 2011)。

作用机制

Mode of Action

Azides are known to be highly reactive and can undergo a variety of chemical reactions, including reduction to amines . This reactivity could potentially lead to various interactions with biological targets.

Biochemical Pathways

It’s known that azides can be incorporated into various biochemical pathways due to their reactivity . For instance, the branched-chain amino acid pathways can be extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .

Pharmacokinetics

The physical and chemical properties of a compound can give some insights into its potential pharmacokinetics . More research is needed to outline the ADME properties of 7-Azido-1-heptanol and their impact on its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Azido-1-heptanol. These factors could include pH, temperature, and the presence of other molecules that can react with azides . .

属性

IUPAC Name |

7-azidoheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c8-10-9-6-4-2-1-3-5-7-11/h11H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZFWZFKVCDRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)

![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)